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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylpyrimidine

Cat. No.: B1338290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 5-Bromo-2-tert-butylpyrimidine and its derivatives. This versatile scaffold is a valuable

building block in medicinal chemistry, offering a platform for the development of novel

therapeutic agents.

Introduction
Pyrimidine derivatives are a cornerstone in drug discovery, forming the structural core of

numerous bioactive molecules with a wide range of therapeutic applications, including

anticancer and anti-inflammatory agents. The 5-bromo-2-tert-butylpyrimidine scaffold, in

particular, offers a unique combination of a bulky, lipophilic tert-butyl group at the 2-position and

a reactive bromine atom at the 5-position. This arrangement allows for selective

functionalization, making it an attractive starting point for the synthesis of diverse compound

libraries for screening and optimization in drug development programs.

The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of

derivatives, potentially improving their pharmacokinetic profiles. The bromine atom serves as a

versatile handle for various cross-coupling reactions, enabling the introduction of a wide array

of substituents to explore structure-activity relationships (SAR).
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Physicochemical Properties of 5-Bromo-2-tert-
butylpyrimidine

Property Value Reference

CAS Number 85929-94-8 [1]

Molecular Formula C₈H₁₁BrN₂ [2]

Molecular Weight 215.09 g/mol [1]

Appearance
White to Almost white powder

to crystal
TCI

Melting Point 51.0 to 55.0 °C TCI

Boiling Point 90 °C/3 mmHg TCI

Purity >98.0%(GC)(N) TCI

Solubility Soluble in Methanol TCI

Predicted NMR Spectral Data
While experimental spectral data is not readily available in the literature, predicted data from

reliable sources can guide characterization.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.7 s 2H
Pyrimidine C4-H, C6-

H

~1.4 s 9H tert-butyl

¹³C NMR (Predicted)
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Chemical Shift (ppm) Assignment

~175 Pyrimidine C2

~159 Pyrimidine C4, C6

~118 Pyrimidine C5

~38 tert-butyl (quaternary C)

~29 tert-butyl (methyl C)

Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Bromo-2-tert-
butylpyrimidine
This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted

pyrimidines.[3]

Reaction Scheme:

Materials:

Pivalamidine hydrochloride

2-Bromomalonaldehyde

Glacial acetic acid

3A Molecular sieves (optional, as a drying agent and catalyst)[3]

Dichloromethane

5% Sodium hydroxide solution

Saturated brine solution

Anhydrous sodium sulfate
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Ethanol (for rinsing)

Water

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle with stirrer

Dropping funnel

Standard laboratory glassware

Rotary evaporator

Filtration apparatus

Procedure:

In a round-bottom flask, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid.

Optionally, add 3A molecular sieves to the mixture.[3]

Heat the mixture to 60-90 °C with stirring.[3]

Dissolve pivalamidine hydrochloride (1.0 eq) in glacial acetic acid and add it dropwise to the

reaction mixture over a period of 30 minutes.[3]

After the addition is complete, raise the temperature to 70-105 °C and maintain the reaction

with stirring.[3]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC) until the starting materials are consumed.

Once the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction mixture and allow it to stand for a few hours to precipitate the

crude product.[3]

Filter the precipitate and rinse with a small amount of cold ethanol.[3]

For purification, dissolve the crude product in dichloromethane and wash with a 5% aqueous

sodium hydroxide solution, followed by saturated brine.[3]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 5-bromo-2-tert-butylpyrimidine.

Expected Yield: While the specific yield for the tert-butyl derivative is not reported, a yield of

33% was reported for the analogous 2-phenyl derivative.[3] Optimization of reaction conditions

may lead to improved yields.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass

Spectrometry to confirm its structure and purity. The melting point should be compared with the

reported value.

Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the one-pot synthesis approach for 5-bromo-2-substituted pyrimidine

derivatives.
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Caption: Synthetic workflow for 5-Bromo-2-tert-butylpyrimidine.

Application Notes: Potential as Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated
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in numerous diseases, including cancer.[4] The general structure of many kinase inhibitors

allows for a heterocyclic core, like pyrimidine, to anchor the molecule in the ATP-binding pocket

of the kinase, with various substituents extending into different regions of the active site to

enhance potency and selectivity.

While some studies have shown that the introduction of a tert-butyl group at the 2-position of

certain pyrimidine-based inhibitors can lead to a significant loss of activity against specific

kinases like RET, this does not preclude its potential activity against other kinases.[5] The bulky

tert-butyl group may be beneficial in targeting kinases with larger hydrophobic pockets or could

be used to modulate the selectivity profile of a lead compound.

The 5-bromo-2-tert-butylpyrimidine core can be further elaborated using palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-position to

introduce a variety of aryl, heteroaryl, alkynyl, or amino substituents. This allows for the

systematic exploration of the chemical space around the scaffold to identify novel kinase

inhibitors.

Diagram 2: Kinase Inhibition Logical Relationship
This diagram illustrates the rationale for exploring 5-Bromo-2-tert-butylpyrimidine derivatives

as potential kinase inhibitors.
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Caption: Rationale for kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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